6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester
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Overview
Description
6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester is an organic compound with the chemical formula C12H18BNO3. It is a pyridine derivative containing a boronic acid functional group and an acetamido group. The pinacol ester serves as a protecting group in the synthesis of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method uses palladium as a catalyst to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium as a catalyst and boronic acids as reagents.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and solvents like methanol are used.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Protodeboronation: The major products are hydrocarbons with the boronic acid group removed.
Scientific Research Applications
6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved are primarily the palladium catalyst and the organic substrates.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Acetamido-2-methylpyridine-3-boronic acid pinacol ester is unique due to the presence of both an acetamido group and a boronic acid group, which allows for versatile reactivity in organic synthesis. Its pinacol ester protecting group also provides stability during reactions.
Properties
IUPAC Name |
N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-9-11(7-8-12(16-9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCYMAHLRCYMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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